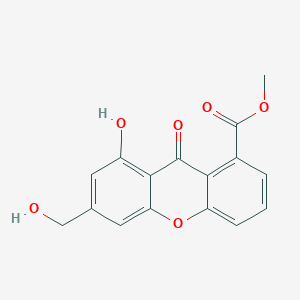

Sydowinin A

描述

Structure

3D Structure

属性

CAS 编号 |

58450-01-4 |

|---|---|

分子式 |

C16H12O6 |

分子量 |

300.26 g/mol |

IUPAC 名称 |

methyl 8-hydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate |

InChI |

InChI=1S/C16H12O6/c1-21-16(20)9-3-2-4-11-13(9)15(19)14-10(18)5-8(7-17)6-12(14)22-11/h2-6,17-18H,7H2,1H3 |

InChI 键 |

UBYOEDLUKKPPPN-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

规范 SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC(=CC(=C3C2=O)O)CO |

其他CAS编号 |

58450-01-4 |

产品来源 |

United States |

Biosynthetic Pathways of Sydowinin a

Proposed Polyketide Biosynthetic Route to Sydowinin A

The carbon skeleton of this compound is assembled through the polyketide pathway, a major route for the biosynthesis of a diverse array of natural products in fungi, bacteria, and plants. wikipedia.orgnih.gov Polyketides are derived from the repeated condensation of simple carboxylic acid units, in a process that shares mechanistic similarities with fatty acid synthesis. wikipedia.orgnih.gov

The biosynthesis is initiated by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.gov The process begins with a "starter unit," typically acetyl-CoA, which is condensed with several "extender units," most commonly malonyl-CoA. wikipedia.orgnih.gov Each condensation step is catalyzed by a ketosynthase (KS) domain within the PKS and is accompanied by decarboxylation of the extender unit. wikipedia.org This iterative cycle elongates the carbon chain, creating a linear polyketide intermediate. For xanthones like this compound, this linear chain undergoes a series of cyclization and modification reactions to form the final structure. While the precise PKS and intermediates for this compound are specific to the producing organism, the general pathway follows this established polyketide synthesis model.

Enzymatic Machinery and Genetic Determinants in Xanthone (B1684191) Biosynthesis

The conversion of the linear polyketide intermediate into the tricyclic xanthone core is a critical phase governed by specific tailoring enzymes. The genes for these enzymes are typically located adjacent to the PKS gene in a biosynthetic gene cluster (BGC). plymouth.ac.uk Key enzymatic players in the formation of the xanthone scaffold include monooxygenases and cyclases.

Research into xanthone biosynthesis has highlighted the crucial role of cytochrome P450 (CYP) enzymes. nih.gov These enzymes can catalyze multiple, successive oxidation reactions. For instance, studies on bacterial xanthone formation have shown that a single monooxygenase can perform hydroxylation, epoxidation, and a Baeyer-Villiger oxidation to construct the xanthone scaffold from a precursor. springernature.com In plants, bifunctional CYP enzymes have been identified that first hydroxylate a benzophenone (B1666685) intermediate and then catalyze a regioselective C-O phenol (B47542) coupling reaction to form the characteristic xanthone ring system. nih.gov This intramolecular cyclization is the defining step that creates the dibenzo-γ-pyrone structure of compounds like this compound.

| Enzyme Class | General Function in Xanthone Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the stepwise condensation of acetyl-CoA and malonyl-CoA to form a linear polyketide chain, the backbone of the xanthone. nih.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Perform critical tailoring steps, including hydroxylation and oxidative C-O phenol coupling, to cyclize the polyketide intermediate into the tricyclic xanthone core. nih.govspringernature.com |

| Acyltransferase (AT) | A domain within the PKS responsible for loading the starter (e.g., acetyl) and extender (e.g., malonyl) units onto the acyl carrier protein (ACP) domain. nih.gov |

| Ketosynthase (KS) | A domain within the PKS that catalyzes the Claisen condensation between the growing polyketide chain and the extender unit. nih.gov |

Biological Activities and Mechanistic Investigations of Sydowinin a

Spectrum of In Vitro Biological Activities of Sydowinin A

Enzyme Inhibition Studies (e.g., α-Glucosidase, PTP-1B)

This compound has been the subject of enzyme inhibition studies, particularly focusing on its potential as an α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B) inhibitor. α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. wikipedia.org PTP-1B is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. mdpi.comresearchgate.net

Research has shown that this compound exhibits inhibitory activity against α-glucosidase. pharmacognosy.us In one study, this compound, isolated from the fungus Gymnoascus reessii, demonstrated α-glucosidase inhibition with an IC₅₀ value of 0.556 ± 0.009 mM. pharmacognosy.us The inhibition was determined to be of a mixed-type. pharmacognosy.us

While direct inhibitory values for this compound against PTP-1B are not extensively detailed in the provided results, the broader class of compounds to which it belongs, xanthones, has been investigated for PTP-1B inhibition. medkoo.com The investigation of natural compounds as enzyme inhibitors is a significant area of research for the development of new therapeutic agents. mdpi.comresearchgate.net

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

| Compound | Source | IC₅₀ (mM) | Type of Inhibition | Reference |

|---|

Immunomodulatory Effects (e.g., Lymphocyte Proliferation Inhibition)

This compound has demonstrated immunomodulatory effects, specifically in the inhibition of lymphocyte proliferation. This compound, along with other metabolites from Aspergillus sydowii, was found to have moderate activity against T-cell and B-cell proliferation, with IC₅₀ values ranging from 5.9 to 30.8 μM and 7.1 to 32.4 μM, respectively. mdpi.com In another study, this compound was reported to have more potent immunosuppressive effects on the Concanavalin A-induced and lipopolysaccharide-induced proliferation of mouse splenic lymphocytes compared to other metabolites from A. sydowii. mdpi.com This suggests that this compound can modulate immune responses, a characteristic that is of interest for therapeutic applications. clinexprheumatol.orgnih.gov The ability of a compound to inhibit lymphocyte proliferation is a key indicator of its potential as an immunosuppressive agent. d-nb.infomdpi.com

Cellular Cytotoxicity in Research Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In a study assessing its impact on human intestinal (HT-29) and neuroblastoma (SH-SY5Y) cell lines, this compound exhibited cytotoxicity. mdpi.comnih.gov Against the HT-29 cell line, the order of cytotoxicity for several mycotoxins was determined as this compound < sydowinin B < patulin (B190374) < alamethicin (B1591596) < sydowinol < gliotoxin (B1671588) ≈ okadaic acid. mdpi.comnih.gov For the SH-SY5Y cell line, the order was sydowinin B < this compound < alamethicin ≈ sydowinol < patulin < gliotoxin < okadaic acid. mdpi.comnih.gov

Furthermore, when combined with okadaic acid, this compound showed synergistic cytotoxic effects on both HT-29 and SH-SY5Y cell lines at high concentrations, while exhibiting antagonistic effects at low to moderate cytotoxicity on HT-29 cells. mdpi.comnih.gov

Table 2: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HT-29 (human colon adenocarcinoma) | This compound | Not explicitly stated, but less cytotoxic than Sydowinin B | mdpi.comnih.gov |

Molecular Mechanisms of Action Elucidation

Identification of Cellular Targets and Pathways

The molecular mechanisms underlying the biological activities of this compound are an active area of research. While specific cellular targets are still being fully elucidated, its inhibitory effects on enzymes like α-glucosidase suggest a direct interaction with these proteins. pharmacognosy.us The immunomodulatory effects point towards interference with signaling pathways involved in lymphocyte activation and proliferation. mdpi.commdpi.com

Studies on related compounds and the broader class of fungal metabolites suggest that they can influence various cellular pathways. For instance, metabolites from Aspergillus sydowii have been found to affect pathways related to inflammation and diabetes. nih.govresearchgate.net The identification of specific protein targets is crucial for understanding the precise mechanism of action.

Investigation of Downstream Signaling Cascades

The investigation into the downstream signaling cascades affected by this compound is ongoing. Its ability to inhibit lymphocyte proliferation suggests an impact on signaling pathways crucial for cell cycle progression and activation. mdpi.commdpi.com These could include pathways regulated by mitogen-activated protein kinases (MAPKs) or the nuclear factor-kappa B (NF-κB) signaling pathway, which are common targets for immunomodulatory compounds.

Further research is needed to map the specific downstream effects of this compound on these and other signaling cascades to fully understand its biological activities at the molecular level.

Structure-Activity Relationship (SAR) Studies of this compound and Related Xanthones

The investigation into the structure-activity relationships (SAR) of this compound and other xanthone (B1684191) compounds is crucial for understanding the molecular features responsible for their biological effects. These studies help in identifying the key functional groups and structural motifs that can be modified to enhance potency and selectivity.

Correlation of Structural Features with Biological Potency

The biological potency of this compound and its analogs is significantly influenced by the nature and position of substituents on the xanthone core. Research has highlighted the importance of specific hydroxyl and methyl groups in conferring the observed immunosuppressive and antibacterial activities.

One of the key structural features influencing the immunosuppressive activity of xanthones is the presence of a hydroxyl group at the C-2 position. nih.gov A comparative study on the immunosuppressive effects of this compound and Sydowinin B on mouse splenic lymphocytes demonstrated this correlation. This compound, which possesses a hydroxyl group at C-8, exhibited strong immunosuppressive activity. In contrast, Sydowinin B, which has an additional hydroxyl group at C-7, showed significantly weaker activity. mdpi.comresearchgate.net This suggests that the substitution pattern on the xanthone nucleus is a critical determinant of its biological function. nih.gov

Specifically, in tests against Concanavalin A (Con-A) induced T-cell proliferation and lipopolysaccharide (LPS) induced B-cell proliferation, this compound showed potent activity with IC50 values of 6.5 µg/mL and 7.1 µg/mL, respectively. mdpi.comresearchgate.net Sydowinin B was moderately active in the same assays, with IC50 values of 19.2 µg/mL and 20.8 µg/mL. mdpi.comresearchgate.net This data underscores the nuanced impact of hydroxylation patterns on the immunosuppressive potential of these compounds.

Furthermore, studies on related xanthones like pinselin (B1237463) suggest that a free hydroxyl group at position 2 may be important for this activity. mdpi.comresearchgate.net The immunosuppressive activities of this compound and its analogs are unlikely to be significantly affected by the methyl or hydroxymethyl groups at the C-6 position of the xanthone structure. nih.gov

In the context of antibacterial activity, this compound has been identified in extracts that show inhibitory effects against various bacterial strains. For instance, an extract containing this compound, among other compounds, was tested against four strains of Xanthomonas axonopodis pv. passiflorae, inhibiting bacterial growth at concentrations as low as 3.125 µg/mL.

The following table summarizes the immunosuppressive activities of this compound and a related xanthone, Sydowinin B.

| Compound | Test | IC50 (µg/mL) |

| This compound | Con-A induced T-cell proliferation | 6.5 mdpi.comresearchgate.net |

| LPS induced B-cell proliferation | 7.1 mdpi.comresearchgate.net | |

| Sydowinin B | Con-A induced T-cell proliferation | 19.2 mdpi.comresearchgate.net |

| LPS induced B-cell proliferation | 20.8 mdpi.comresearchgate.net |

Computational Approaches in SAR Analysis

Computational methods are increasingly being employed to elucidate the structure-activity relationships of bioactive compounds, including xanthone derivatives. These approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, provide valuable insights into the molecular interactions that govern biological activity and help in the rational design of new, more potent analogs. nih.govdovepress.com

QSAR studies on xanthone derivatives have been conducted to understand their anticancer and α-glucosidase inhibitory activities. nih.govresearchgate.net These studies typically involve developing mathematical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural descriptors. nih.gov For instance, a QSAR analysis of xanthone derivatives for anticancer activity identified that the net atomic charges at specific carbon atoms (qC1, qC2, and qC3), dipole moment, and the logarithm of the partition coefficient (logP) were significant descriptors contributing to their cytotoxic effects. nih.govnih.gov Such models can predict the activity of novel, untested compounds. dovepress.com

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. nih.gov For xanthone derivatives, docking studies have been used to investigate their potential mechanisms of action by examining their interactions with various biological targets, such as enzymes and receptors involved in cancer. nih.govnih.gov For example, a molecular docking study showed that a cytotoxic xanthone derivative could form binding interactions with key cancer-related proteins like telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2). nih.govnih.gov While specific molecular docking studies for this compound are not extensively reported in the reviewed literature, this approach holds significant potential for identifying its molecular targets and explaining its biological activities. It is plausible that future research will employ molecular docking and molecular dynamics simulations to investigate the interactions of this compound with proteins involved in immunosuppression and bacterial survival. nih.gov

Advanced Analytical Methodologies for Sydowinin a Research

Chromatographic Techniques for Isolation, Purification, and Quantification

Chromatography is a cornerstone of natural product research, enabling the separation of individual compounds from intricate mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the isolation, purification, and quantification of Sydowinin A and other secondary metabolites from fungal sources. researchgate.netajpp.inresearchgate.net This method offers high resolution and sensitivity, making it ideal for separating compounds with similar chemical properties. researchgate.netnih.gov

In a typical HPLC analysis, an extract containing this compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and due to differential interactions with the stationary phase, the components of the mixture separate and elute at different times. measurlabs.com The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection. nih.gov For the analysis of phenolic compounds like this compound, reversed-phase columns (e.g., C18) are commonly employed with a gradient mobile phase often consisting of an acidified aqueous solvent and an organic solvent like acetonitrile (B52724) or methanol. ajpp.innih.gov A UV-Vis diode array detector (DAD) is frequently used for detection, allowing for the quantification of the compound by comparing its peak area to that of a standard. nih.gov

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Description | Common Choices for this compound Analysis |

| Stationary Phase | The material inside the column that interacts with the analytes. | Reversed-phase (e.g., C18, C8) |

| Mobile Phase | The solvent that carries the sample through the column. | A gradient of aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile, methanol). |

| Detector | The component that measures the analytes as they elute from the column. | UV-Vis Diode Array Detector (DAD) |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 2.0 mL/min. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Varies depending on sample concentration and column dimensions. |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), it becomes a highly sensitive and selective method known as LC-MS. measurlabs.combioxpedia.com This hyphenated technique is invaluable for the analysis of complex mixtures, such as fungal extracts containing this compound. scholarsportal.infoscielo.br

LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity. In this technique, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern is unique to the molecule and can be used for definitive identification and structural elucidation. scielo.brnih.gov LC-MS/MS is particularly useful for identifying known compounds in a mixture through dereplication, a process that rapidly identifies previously characterized molecules. scielo.br High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. researchgate.net

Table 2: Applications of Mass Spectrometry in this compound Research

| Technique | Application | Advantages |

| LC-MS | Identification and quantification of this compound in complex mixtures. | High sensitivity and selectivity. measurlabs.combioxpedia.com |

| LC-MS/MS | Definitive identification through fragmentation patterns, dereplication. | Increased confidence in compound identification. scielo.br |

| HRMS | Determination of elemental composition. | Provides highly accurate mass data for formula confirmation. researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic Methods for Structural Elucidation and Conformation

Once isolated, spectroscopic methods are employed to determine the precise three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.netrsc.org It provides detailed information about the chemical environment of individual atoms within a molecule. researchgate.netweebly.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms present in the molecule. weebly.com

Two-dimensional (2D) NMR experiments provide information about the connectivity between atoms. nih.gov For example, Correlation Spectroscopy (COSY) reveals couplings between adjacent protons, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial as it shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the carbon skeleton of the molecule. weebly.com The collective data from these NMR experiments are used to assemble the planar structure of this compound. researchgate.netuni-duesseldorf.de

Table 3: Common NMR Experiments for this compound Structural Elucidation

| Experiment | Information Provided |

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and type of carbon atoms. |

| COSY | Correlation between adjacent protons (H-H). |

| HSQC | Correlation between protons and their directly attached carbons (¹JCH). |

| HMBC | Correlation between protons and carbons over two or three bonds (²JCH, ³JCH). |

While NMR spectroscopy can determine the relative stereochemistry of a molecule, chiroptical methods like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are used to establish its absolute configuration. frontiersin.orgresearchgate.net Chiral molecules, like this compound, interact differently with plane-polarized and circularly polarized light.

ORD measures the rotation of plane-polarized light as a function of wavelength. frontiersin.orgresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.orgnih.gov The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a fingerprint of the molecule's absolute stereochemistry. researchgate.net By comparing the experimentally measured ECD spectrum of this compound with spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, or TDDFT), the absolute configuration of its stereocenters can be confidently assigned. nih.govthieme-connect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR, COSY, HMBC)

Method Validation and Quality Control in this compound Analysis

Analytical method validation is a critical process that provides documented evidence that a method is suitable for its intended purpose. particle.dkamericanpharmaceuticalreview.com This ensures that the data generated during the analysis of this compound are accurate, reliable, and reproducible. labmanager.comujpronline.com Method validation is a requirement for quality control in many industries and is essential for ensuring the integrity of scientific research. particle.dkamericanpharmaceuticalreview.com

The validation process involves evaluating several key parameters, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). labmanager.comijpsr.com These parameters include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. ujpronline.comijpsr.com

Specificity is the ability of the method to accurately measure the analyte of interest without interference from other components in the sample. labmanager.com

Linearity demonstrates that the method's response is proportional to the concentration of the analyte over a given range.

Accuracy refers to the closeness of the measured value to the true value. labmanager.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com

By thoroughly validating the analytical methods used for this compound, researchers can have a high degree of confidence in their findings. ujpronline.com

Accuracy, Precision, and Linearity Assessments for Research Applications

The validation of an analytical method ensures its suitability for its intended purpose. For research applications involving this compound, key validation parameters include accuracy, precision, and linearity.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure this compound standard is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of this compound standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve.

A hypothetical example of data from a validated HPLC method for this compound is presented in Table 1.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.999 |

| Accuracy (% Recovery) | 90-110% | 98.5% |

| Precision (% RSD) | ≤ 5% | 2.3% |

This table is for illustrative purposes and represents typical values for a validated HPLC method.

Determination of Limits of Detection and Quantification

For the analysis of trace amounts of this compound, the limits of detection (LOD) and quantification (LOQ) are critical parameters.

The Limit of Detection (LOD) is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision, by the analytical method. amibase.orgcapes.gov.br It is often determined based on the signal-to-noise ratio of the analytical instrument's response, typically at a ratio of 3:1. capes.gov.br

The Limit of Quantification (LOQ) is the lowest concentration of this compound that can be determined with an acceptable level of accuracy and precision. amibase.orgcapes.gov.br The LOQ is crucial for quantitative studies where precise measurements of low concentrations are required. A common approach to establish the LOQ is to use a signal-to-noise ratio of 10:1. ontosight.ai

Hypothetical LOD and LOQ values for an HPLC method for this compound are provided in Table 2.

Table 2: Hypothetical Limits of Detection and Quantification for this compound

| Parameter | Method | Hypothetical Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.3 µg/mL |

This table is for illustrative purposes.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling are powerful tools for investigating the structural and electronic properties of molecules like this compound at the atomic level. These methods can provide insights that complement experimental data.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ebi.ac.uk For a molecule like this compound, which possesses some degree of flexibility, identifying the most stable, low-energy conformations is crucial for understanding its biological activity and interactions with molecular targets. ebi.ac.uk

The process typically involves a conformational search to generate a wide range of possible three-dimensional structures. Following the search, energy minimization calculations are performed to identify the local and global energy minima on the potential energy surface. These calculations refine the geometry of the conformers to their most stable states.

Quantum Chemical Calculations for Spectroscopic Prediction and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict various properties of this compound. univ-paris13.fraip.orgaip.orguinjkt.ac.idresearchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems. uinjkt.ac.id

These calculations can be used to:

Predict Spectroscopic Data: Theoretical calculations can predict spectroscopic features, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to aid in the structural elucidation and confirmation of this compound.

Determine Electronic Properties: DFT calculations can provide insights into the electronic properties of this compound, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity and potential intermolecular interactions. Studies on other xanthone (B1684191) derivatives have successfully used DFT to explore their electronic properties. univ-paris13.fraip.orgaip.orguinjkt.ac.idresearchgate.net

Future Perspectives and Research Trajectories for Sydowinin a

Exploration of Uncharted Natural Sources and Microbial Diversity

While Aspergillus sydowii is the primary known producer of Sydowinin A, the vast and largely untapped microbial diversity of our planet presents a promising frontier for discovering new sources of this and related compounds. biorxiv.orgresearchgate.netnih.gov Marine environments, in particular, are a rich reservoir of unique microbial life that has proven to be an invaluable source of novel bioactive compounds, including xanthones. researchgate.netmdpi.com Future research will likely focus on exploring extreme and underexplored environments, such as deep-sea sediments, hydrothermal vents, and the microbiomes of various marine organisms, to isolate novel fungal strains that may produce this compound or its analogs. biorxiv.orgresearchgate.net

Advances in metagenomics and genome mining will be instrumental in this exploration. biorxiv.org By sequencing the DNA from environmental samples, researchers can identify biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites like xanthones, even from microorganisms that are difficult to culture in the laboratory. biorxiv.org This cultivation-independent approach significantly broadens the search space for new natural products and can reveal previously unknown biosynthetic pathways. biorxiv.orgresearchgate.net The integration of large-scale genomic data with advanced analytical techniques will enable a more targeted approach to discovering novel xanthone-producing microbes. biorxiv.org

Development of Novel Synthetic Routes for Complex Analogues

The development of efficient and versatile synthetic routes is crucial for producing this compound and its analogues in sufficient quantities for extensive biological evaluation. afjbs.combeilstein-journals.org While total synthesis of some xanthones has been achieved, there is a continuing need for more streamlined and cost-effective methods. researchgate.netmdpi.com Future synthetic strategies will likely focus on the development of novel catalytic processes, such as those employing transition metals or organocatalysts, to construct the complex xanthone (B1684191) scaffold with high precision and efficiency. afjbs.com

A key area of development will be the creation of synthetic methodologies that allow for the facile introduction of diverse functional groups onto the xanthone core. This will enable the generation of extensive libraries of this compound analogues with varied substitution patterns. eurekalert.orgresearchgate.net Such libraries are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the biological activity of these compounds and to optimize their therapeutic properties. beilstein-journals.org The use of innovative techniques like flow chemistry and multicomponent reactions could further expedite the synthesis and purification of these complex molecules. afjbs.com

Deeper Mechanistic Dissection of Biological Effects

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical area for future research. While initial studies have demonstrated its cytotoxicity against various cell lines, the specific cellular targets and signaling pathways involved remain to be fully elucidated. whoi.edu Future investigations will likely employ a range of advanced molecular and cellular biology techniques to dissect these mechanisms. nih.gov

This could involve identifying direct protein targets of this compound through methods like affinity chromatography and mass spectrometry. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound can provide a global view of the changes in gene and protein expression, offering insights into the affected cellular processes. pharmacognosy.us For instance, studies have shown that metabolites from A. sydowii, including this compound, can negatively impact the photophysiological performance of symbiotic dinoflagellates found in corals. science.gov A deeper mechanistic understanding could reveal novel therapeutic targets and pathways, potentially leading to the development of more selective and effective drugs.

Advancements in High-Throughput Screening and Analytical Platforms

The discovery and development of new drugs is often accelerated by the use of high-throughput screening (HTS) platforms. lab-services.nlelixir.no These automated systems allow for the rapid testing of large numbers of compounds for their biological activity. lab-services.nl Future research on this compound and its analogues will undoubtedly benefit from advancements in HTS technologies. genedata.com This includes the use of more sophisticated and physiologically relevant assay systems, such as 3D cell cultures and organ-on-a-chip models, which better mimic the in vivo environment. whoi.edu

In parallel, advancements in analytical platforms are crucial for the rapid identification and characterization of this compound and its derivatives from natural extracts and synthetic libraries. scispot.com High-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques will continue to be essential tools. genedata.com The integration of these analytical methods with HTS will create a powerful workflow for identifying new bioactive xanthones and for optimizing their properties. lab-services.nlscispot.com

Potential for Bioinspired Synthesis of Novel Xanthone Scaffolds

Nature often serves as a source of inspiration for the design and synthesis of novel molecules with therapeutic potential. mdpi.commdpi.com The xanthone scaffold, being a "privileged structure" in medicinal chemistry, is an excellent starting point for the development of new drugs. mdpi.comencyclopedia.pub Bioinspired synthesis, which mimics nature's strategies for constructing complex molecules, can be a powerful approach for creating novel xanthone derivatives that are not accessible through traditional synthetic methods. mdpi.com

By studying the biosynthetic pathways of xanthones in fungi, chemists can gain insights into the enzymatic reactions that assemble these molecules. This knowledge can then be used to design new synthetic routes that are more efficient and environmentally friendly. Furthermore, the structural diversity of naturally occurring xanthones can inspire the creation of entirely new molecular scaffolds with unique biological activities. mdpi.com This approach, which combines the principles of natural product chemistry with modern synthetic techniques, holds great promise for the discovery of the next generation of xanthone-based therapeutics. mdpi.com

常见问题

Basic Research Questions

Q. What methodologies are commonly used to isolate Sydowinin A from fungal sources, and how do extraction parameters influence yield?

- Methodology : this compound is typically isolated using liquid fermentation of fungal strains (e.g., Penicillium album), followed by solvent extraction (ethyl acetate), chromatographic separation (silica gel, HPLC), and structural validation via NMR and MS .

- Key Considerations : Yield depends on solvent polarity, fermentation duration, and media composition (e.g., salinity, carbon sources). For example, optimizing NaCl concentration in media can enhance polyketide production .

Q. How is the biosynthetic pathway of this compound elucidated, and what genomic tools are employed to identify associated gene clusters?

- Methodology : Genome mining using antiSMASH or PRISM identifies polyketide synthase (PKS) gene clusters. Comparative analysis with known pathways (e.g., emodin or alternaphenol B biosynthesis) helps predict enzymatic steps .

- Data Interpretation : Phylogenetic analysis of PKS domains (ketosynthase, acyltransferase) clarifies evolutionary relationships and substrate specificity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how are spectral contradictions addressed?

- Techniques : 1D/2D NMR (e.g., COSY, HMBC) and high-resolution MS (HRMS) are standard. X-ray crystallography may resolve stereochemistry.

- Contradictions : Discrepancies in NMR signals (e.g., overlapping peaks) are mitigated by solvent optimization (e.g., deuterated DMSO) or alternative techniques like ECD (electronic circular dichroism) .

Advanced Research Questions

Q. How can researchers optimize heterologous expression of this compound biosynthetic genes in model organisms (e.g., Aspergillus nidulans)?

- Experimental Design :

- Cloning : Use Gibson assembly or CRISPR-Cas9 to integrate PKS genes into expression vectors.

- Cultivation : Test induction conditions (temperature, pH) and co-expression of regulatory genes (e.g., transcription factors).

- Validation : LC-MS/MS monitors metabolite production; RNA-seq identifies bottlenecks in gene expression .

Q. What strategies resolve conflicting bioactivity data for this compound across different assay systems?

- Approach :

- Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control compounds.

- Mechanistic Studies : Combine omics (proteomics, metabolomics) with pathway enrichment analysis to identify off-target effects.

- Reproducibility : Report detailed assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Q. How can computational models predict this compound’s ecological role in fungal-host interactions?

- Methods :

- Molecular Dynamics (MD) : Simulate binding interactions with host proteins (e.g., marine invertebrate receptors).

- Metabolomic Profiling : Compare metabolite production in symbiotic vs. axenic cultures to identify stress-induced synthesis.

- Field Studies : Correlate this compound levels with environmental factors (e.g., temperature, nutrient availability) in coral reef ecosystems .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivities of this compound analogs?

- Analysis Framework :

Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 values).

Structural Re-evaluation : Verify analog purity via HPLC and reassess stereochemical assignments.

Contextual Factors : Account for differences in assay organisms (e.g., bacterial vs. mammalian targets) .

Tables for Key Methodological Comparisons

| Parameter | Isolation Method | Biosynthesis Study | Bioactivity Assay |

|---|---|---|---|

| Key Tools | HPLC, NMR | Genome mining, CRISPR | LC-MS/MS, RNA-seq |

| Critical Variables | Solvent polarity, pH | Gene cluster annotation | Cell line specificity |

| Validation Steps | HRMS, 2D NMR | Heterologous expression | Positive/negative controls |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。